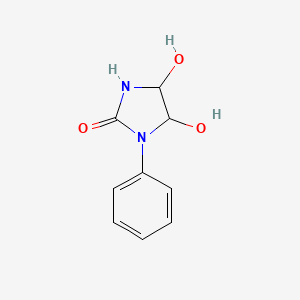

4,5-Dihydroxy-1-phenylimidazolidin-2-one

Description

Significance of the Imidazolidin-2-one Heterocycle in Organic Chemistry

The imidazolidin-2-one scaffold is a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. This structural unit is of considerable importance in organic and medicinal chemistry. nih.gov Imidazolidin-2-ones are recognized as key structural components in a variety of biologically active compounds and FDA-approved drugs. mdpi.com Their utility also extends to being precursors for vicinal diamines, which are valuable building blocks in further organic syntheses. nih.gov The unique structural and reactive properties of the imidazolidin-2-one ring system allow for its use as an intermediate in the creation of more complex molecules. atamanchemicals.com Furthermore, derivatives of this heterocycle are employed as catalysts in organic reactions, facilitating the formation of carbon-carbon or carbon-heteroatom bonds under milder conditions. atamanchemicals.com

Overview of 4,5-Dihydroxyimidazolidin-2-one (B1345477) Structural Motif

The 4,5-dihydroxyimidazolidin-2-one structural motif is characterized by the presence of hydroxyl groups on the two carbon atoms of the imidazolidine (B613845) ring that are adjacent to the nitrogen atoms. A key feature of this motif is the potential for cis and trans isomerism, depending on the relative orientation of the two hydroxyl groups. The formation of these isomers can be influenced by the reaction conditions during synthesis. mdpi.com The parent compound, 4,5-dihydroxyimidazolidin-2-one, is also known by several synonyms, including dihydroxyethyleneurea and glyoxalmonourein. nih.gov The presence of the diol functionality introduces specific stereochemical considerations and potential for further chemical modifications.

| Property | Value |

| IUPAC Name | 4,5-dihydroxyimidazolidin-2-one |

| Molecular Formula | C3H6N2O3 |

| Molecular Weight | 118.09 g/mol |

| Synonyms | Dihydroxyethyleneurea, Glyoxalmonourein |

Historical Context of Imidazolidin-2-one Synthesis Relevant to the Target Compound

The synthesis of imidazolidines, the parent ring system of imidazolidin-2-ones, has been traditionally achieved through the condensation reaction of 1,2-diamines and aldehydes. wikipedia.org The first synthesis of an unsubstituted imidazolidine was reported in 1952. wikipedia.org For the 4,5-dihydroxyimidazolidin-2-one derivatives, a common and historically significant synthetic route involves the acid-catalyzed cyclocondensation of glyoxal (B1671930) with a substituted urea (B33335). google.com This method is directly relevant to the synthesis of 4,5-dihydroxy-1-phenylimidazolidin-2-one, where N-phenylurea would be the logical precursor to react with glyoxal. The reaction conditions, such as pH and temperature, can be controlled to influence the yield and isomeric purity of the product. google.com More recent synthetic strategies for the broader class of imidazolidin-2-ones include the carbonylation of diamines, catalytic diamination of olefins, and intramolecular hydroamination of linear urea derivatives. mdpi.comacs.org

Scope and Objectives of Research on this compound

While extensive research exists for the broader class of imidazolidin-2-ones, specific studies focusing solely on this compound are less prevalent in the public domain. However, based on the known applications of its structural analogs, the primary objectives of research on this compound can be inferred. A major focus would likely be its potential as a synthetic intermediate. The presence of the phenyl group and the dihydroxy functionality provides multiple sites for further chemical transformations, allowing for the construction of more complex molecules. Given that many imidazolidin-2-one derivatives exhibit biological activity, another research objective would be to investigate the pharmacological properties of this compound and its potential derivatives. The specific compound is identified by the CAS number 98953-19-6. chemicalbook.com

| Compound Identifier | Value |

| Compound Name | This compound |

| CAS Number | 98953-19-6 |

Structure

3D Structure

Properties

CAS No. |

98953-19-6 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

4,5-dihydroxy-1-phenylimidazolidin-2-one |

InChI |

InChI=1S/C9H10N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,10,14) |

InChI Key |

ODDHCBMEQHQYMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C(NC2=O)O)O |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Isomerism of 4,5 Dihydroxy 1 Phenylimidazolidin 2 One

Systematic IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4,5-Dihydroxy-1-phenylimidazolidin-2-one . stackexchange.comatamanchemicals.comnih.gov This name is derived from the core heterocyclic structure, an "imidazolidin-2-one" ring. stackexchange.comatamanchemicals.comnih.gov The numbering of the ring atoms begins with the nitrogen atom attached to the phenyl group as position 1. Consequently, the hydroxyl (-OH) groups are located at positions 4 and 5, and the phenyl (-C₆H₅) group is at position 1. The "-2-one" suffix indicates a carbonyl group (C=O) at the second position of the five-membered ring.

Chiral Centers and Stereoisomeric Forms

The structure of this compound contains two chiral centers at carbon atoms C4 and C5, where the hydroxyl groups are attached. The presence of two distinct stereocenters gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The specific configurations at these chiral centers can be designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the following stereoisomeric forms:

(4R,5R)-4,5-Dihydroxy-1-phenylimidazolidin-2-one

(4S,5S)-4,5-Dihydroxy-1-phenylimidazolidin-2-one

(4R,5S)-4,5-Dihydroxy-1-phenylimidazolidin-2-one

(4S,5R)-4,5-Dihydroxy-1-phenylimidazolidin-2-one

The (4R,5R) and (4S,5S) isomers are a pair of enantiomers, as are the (4R,5S) and (4S,5R) isomers.

Diastereomeric Relationships and Designations

The relationship between the (4R,5R)/(4S,5S) pair and the (4R,5S)/(4S,5R) pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound, this diastereomeric relationship is most commonly described using cis and trans isomerism, which refers to the relative orientation of the two hydroxyl groups with respect to the plane of the imidazolidinone ring.

cis-isomer : The hydroxyl groups are on the same side of the ring. This corresponds to the (4R,5S) and (4S,5R) configurations, which form a pair of enantiomers often referred to as a racemic mixture.

trans-isomer : The hydroxyl groups are on opposite sides of the ring. This corresponds to the (4R,5R) and (4S,5S) configurations, which also form a pair of enantiomers.

Studies on related 4,5-dihydroxyimidazolidine-2-thiones have shown that the synthesis often yields a mixture of both cis and trans isomers. mdpi.comresearchgate.net In some cases, the trans isomer is found to be the thermodynamically more stable product. mdpi.com

Table 1: Stereoisomers and their Relationships

| Stereoisomer Configuration | Relationship | Diastereomeric Designation |

|---|---|---|

| (4R,5R) and (4S,5S) | Enantiomers | trans |

| (4R,5S) and (4S,5R) | Enantiomers | cis |

| (4R,5R) and (4R,5S) | Diastereomers | - |

| (4R,5R) and (4S,5R) | Diastereomers | - |

| (4S,5S) and (4R,5S) | Diastereomers | - |

Conformational Analysis of the Imidazolidinone Ring System

The five-membered imidazolidinone ring is not planar and adopts a puckered conformation to relieve ring strain. The most likely conformation for this ring system is the envelope conformation . nih.govresearchgate.net In this conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane, resembling a sealed envelope.

The specific atom that is out of the plane can vary, leading to different envelope conformers. The conformational preference is influenced by the steric bulk of the substituents on the ring. For this compound, the large phenyl group at the N1 position and the hydroxyl groups at C4 and C5 will significantly influence the conformational equilibrium. The molecule will likely adopt a conformation that minimizes the steric interactions between these substituents. For instance, bulky substituents often prefer to be in positions that reduce steric hindrance, which can influence which atom acts as the "flap" of the envelope.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| cis-4,5-Dihydroxy-1-phenylimidazolidin-2-one |

| trans-4,5-Dihydroxy-1-phenylimidazolidin-2-one |

| (4R,5R)-4,5-Dihydroxy-1-phenylimidazolidin-2-one |

| (4S,5S)-4,5-Dihydroxy-1-phenylimidazolidin-2-one |

| (4R,5S)-4,5-Dihydroxy-1-phenylimidazolidin-2-one |

| (4S,5R)-4,5-Dihydroxy-1-phenylimidazolidin-2-one |

| Imidazolidin-2-one |

Synthetic Methodologies for 4,5 Dihydroxy 1 Phenylimidazolidin 2 One and Its Analogues

Cyclization Reactions for Imidazolidin-2-one Ring Formation

The formation of the imidazolidin-2-one ring is the cornerstone of synthesizing 4,5-dihydroxy-1-phenylimidazolidin-2-one and its analogues. This is predominantly achieved through cyclocondensation reactions that bring together a urea-based component and a dicarbonyl species or its equivalent.

A prominent and direct method for the synthesis of 4,5-dihydroxy-1-aryl-imidazolidin-2-ones involves the acid-catalyzed cyclocondensation of arylglyoxal hydrates with N-arylureas. researchgate.netmdpi.comresearchgate.netnih.gov This reaction provides a straightforward route to the desired heterocyclic core. The use of aqueous glyoxal (B1671930) with N,N'-disubstituted ureas has been shown to produce 4,5-dihydroxy-2-imidazolidinone derivatives. mdpi.comresearchgate.net The reaction typically proceeds by the initial formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the final product.

The structure of the aryl glyoxal moiety plays a crucial role in the outcome of the cyclization reaction. Aryl glyoxals are bifunctional compounds containing both an aldehyde and a keto group, which makes them versatile building blocks in heterocyclic synthesis. nih.govnih.govrsc.org The reactivity of these two carbonyl groups can be influenced by the nature of the substituents on the aromatic ring. Electron-donating or electron-withdrawing groups on the aryl ring of the glyoxal can affect the electrophilicity of the carbonyl carbons, thereby influencing the rate and efficiency of the cyclization process. The specific substitution pattern on the aryl group can lead to variations in product yields and may also influence the stereochemistry of the resulting dihydroxy-imidazolidinone ring.

The substituents on the N-arylurea component also significantly impact the reaction. Studies have shown that N-hydroxyurea and N-alkoxy-N'-arylureas react with arylglyoxals to yield specific regioisomers. researchgate.net For instance, the reaction of arylglyoxals with N-alkoxyureas has been reported to selectively form 3-alkoxy-5-arylimidazolidine-2,4-diones. researchgate.net The nature of the substituent on the aryl ring of the urea (B33335) can modulate the nucleophilicity of the nitrogen atoms, which in turn affects the cyclization step. The presence of various substituents allows for the synthesis of a library of analogues with diverse electronic and steric properties.

The following table summarizes the reaction of various N-heteroaryl-N'-phenylureas with aqueous glyoxal. mdpi.comresearchgate.net

| Entry | N-Heteroaryl Group | Product | Reaction Time (h) | Yield (%) |

| 1 | 2-Thiazolyl | 1-(2-Thiazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | 18 | 75 |

| 2 | 2-Pyrimidinyl | 1-(2-Pyrimidinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | 24 | 70 |

| 3 | 2-Pyrazinyl | 1-(2-Pyrazinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | 20 | 72 |

| 4 | 2-Pyridinyl | 1-(2-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | 15 | 80 |

| 5 | 3-Pyridinyl | 1-(3-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | 16 | 78 |

| 6 | 2-Benzimidazolyl | 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | 22 | 65 |

Data compiled from Ghandi, M., et al. (2006). mdpi.comresearchgate.net

The reaction conditions, including the choice of solvent and temperature, are critical for the successful synthesis of this compound and its analogues. The cyclocondensation is often carried out in an acidic medium, such as acetic acid, which catalyzes the reaction. researchgate.net Formic acid has also been used as a catalyst in solvents like acetonitrile. mdpi.comresearchgate.net The reaction is frequently conducted at room temperature or under reflux conditions. mdpi.comresearchgate.netmdpi.com The solvent can influence the solubility of the reactants and intermediates, as well as the stability of the transition states, thereby affecting the reaction rate and yield. For example, the reaction of N-heteroaryl-N'-phenylureas with aqueous glyoxal is effectively carried out in refluxing acetonitrile. mdpi.comresearchgate.net

The imidazolidin-2-one ring system can also be constructed through intramolecular cyclization of suitably functionalized urea derivatives. wikipedia.org This approach involves preparing a linear precursor that already contains the necessary atoms for the heterocyclic ring, followed by a ring-closing step. For instance, N-(2,2-dialkoxyethyl) ureas have been utilized as precursors for the synthesis of 4-(hetero)arylimidazolidin-2-ones. proquest.com The acid-catalyzed reaction of these ureas with aromatic and heterocyclic C-nucleophiles leads to the formation of the imidazolidin-2-one ring with high regioselectivity. nih.govproquest.comnih.gov Another strategy involves the intramolecular hydroamination of propargylic ureas, which can be catalyzed by bases to yield imidazolidin-2-ones. acs.orgresearchgate.net

Synthetic routes involving nucleophilic substitution followed by cyclization represent another versatile strategy for the formation of the imidazolidin-2-one ring. wikipedia.org In this approach, a difunctional electrophile is treated with a urea or a related nucleophile. The initial nucleophilic substitution reaction is followed by an intramolecular cyclization to furnish the desired heterocyclic product. A pseudo-multicomponent one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones, which involves the in situ formation of a Schiff base, followed by reduction to a diamine and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI). researchgate.net

Reaction of Arylglyoxal Hydrates with N-Arylureas (e.g., N-phenylurea)[10],[3],[4],[11],[5],[12],[6],[7],[13],

Synthesis of Substituted 4,5-Dihydroxyimidazolidin-2-one (B1345477) Analogues

The core structure of 4,5-dihydroxyimidazolidin-2-one can be modified by introducing substituents at the N-1, N-3, and C-5 positions, leading to a wide range of analogues with varied chemical properties.

The synthesis of N-alkoxy imidazolidin-2-one derivatives can be achieved through the reaction of N-alkoxy-N'-arylureas with arylglyoxals. Specifically, the interaction of phenylglyoxal (B86788) with various N-alkoxy-N'-arylureas in acetic acid at room temperature has been shown to produce 3-alkoxy-cis-4,5-dihydroxyimidazolidin-2-one derivatives. vnu.edu.ua For example, reacting phenylglyoxal with N-alkoxy-N'-(4-nitrophenyl)ureas, N-alkoxy-N'-(4-bromophenyl)ureas, and N-alkoxy-N'-(4-tolyl)ureas yields the corresponding 3-alkoxy-cis-4,5-dihydroxy-1-aryl-5-phenylimidazolidin-2-ones. vnu.edu.ua This method provides a direct route to compounds bearing an alkoxy group on one of the ring nitrogen atoms.

Table 1: Synthesis of 3-Alkoxy-cis-4,5-dihydroxy-1-aryl-5-phenylimidazolidin-2-ones

| N-1 Substituent (Aryl) | N-3 Substituent (Alkoxy) | Starting Materials | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 4-Nitrophenyl | Isopentyloxy, Benzyloxy | Phenylglyoxal, N-alkoxy-N'-(4-nitrophenyl)urea | Acetic Acid | Room Temp. | 3-Alkoxy-cis-4,5-dihydroxy-1-(4-nitrophenyl)-5-phenylimidazolidin-2-one |

| 4-Bromophenyl | Alkoxy | Phenylglyoxal, N-alkoxy-N'-(4-bromophenyl)urea | Acetic Acid | Room Temp. | 3-Alkoxy-cis-4,5-dihydroxy-1-(4-bromophenyl)-5-phenylimidazolidin-2-one |

Derivatives with substituents on the nitrogen atoms are commonly synthesized by reacting a substituted urea with glyoxal.

1,3-Dimethyl Derivatives : The synthesis of 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one (B1595516) is achieved through the condensation of 1,3-dimethylurea (B165225) with a 40% aqueous solution of glyoxal. The reaction is typically conducted at room temperature with the pH adjusted to 5 using a sodium carbonate solution. mdpi.com This straightforward approach provides the N,N'-dimethylated analogue. The corresponding thione derivative, 4,5-dihydroxy-1,3-dimethylimidazolidine-2-thione, is prepared under similar conditions. mdpi.com

1-Hydroxymethyl and 1,3-Bis(hydroxymethyl) Derivatives : Hydroxymethyl groups are introduced by incorporating formaldehyde (B43269) into the reaction. The synthesis of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, a structural analogue of the target compound, involves a multi-step process. Initially, thiourea (B124793) is dissolved in an aqueous glyoxal solution and stirred at 40°C. Subsequently, a formaldehyde solution is added, and the pH is adjusted to 8 with sodium carbonate. The mixture is then stirred at 50°C to yield the final product. mdpi.com This methodology, which involves the reaction of a urea (or thiourea) with both glyoxal and formaldehyde, is a key strategy for producing N-hydroxymethylated derivatives. mdpi.comresearchgate.net

Table 2: Synthesis of N-Substituted 4,5-Dihydroxyimidazolidin-2-one Analogues

| Substituent(s) | Urea Derivative | Aldehyde(s) | pH | Temperature | Product |

|---|---|---|---|---|---|

| 1,3-Dimethyl | 1,3-Dimethylthiourea | Glyoxal (40% aq.) | 5 | Room Temp. | 4,5-Dihydroxy-1,3-dimethylimidazolidine-2-thione mdpi.com |

The introduction of an aryl group at the C-5 position is accomplished by using an arylglyoxal as a starting material instead of glyoxal. A notable example is the synthesis of 5-aryl-3,4,5-trihydroxyimidazolidin-2-ones, which are close analogues. These compounds are formed from the reaction of an arylglyoxal, such as 4-nitrophenylglyoxal (B1210231), with N-hydroxyurea in an aqueous solution at approximately 14°C. researchgate.net This reaction yields a mixture of diastereomers of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one. researchgate.net The synthesis of 3-phenyl-5-arylimidazolidine-2,4-dione derivatives, another related class, starts from C-arylglycines which react with phenyl isocyanate, followed by acid-catalyzed cyclization. nih.gov

Control of Stereoselectivity in Synthesis (e.g., diastereomeric ratio formation)

The synthesis of 4,5-dihydroxyimidazolidin-2-ones inherently creates two stereocenters at the C-4 and C-5 positions, leading to the formation of cis and trans diastereomers. The control of this stereochemistry is a critical aspect of the synthesis.

The reaction between N-heteroaryl-N'-phenylureas and aqueous glyoxal in the presence of an acid catalyst, such as formic acid, typically yields the trans-1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones. nih.gov Spectroscopic analysis of these products indicates that the hydroxyl groups are trans to each other, suggesting a high degree of diastereoselectivity in this particular synthetic route. nih.gov

In other systems, a mixture of isomers is often formed, with the ratio being dependent on the reaction conditions and substituents. For instance, the synthesis of N- and O-derivatives of the analogous 4,5-dihydroxyimidazolidine-2-thione (B3052150) often results in a mixture of cis and trans isomers, with the trans isomer being predominant. mdpi.com

The reaction of thiourea with glyoxal yields a mixture of cis- and trans-4,5-dihydroxyimidazolidine-2-thione in a 1:17 ratio. mdpi.com

The synthesis of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione produces cis and trans isomers in a 1:16 ratio. mdpi.com

In the synthesis of 5-aryl-3,4,5-trihydroxyimidazolidin-2-one from 4-nitrophenylglyoxal and N-hydroxyurea, a mixture of diastereomers is also formed. However, in this case, the diastereomer with a cis-orientation of the hydroxyl groups at the C-4 and C-5 positions is the dominant product. researchgate.net This highlights that the substitution pattern on the imidazolidinone ring plays a crucial role in determining the final diastereomeric ratio.

Table 3: Diastereomeric Ratios in the Synthesis of Imidazolidin-2-one/-thione Analogues

| Compound | Starting Materials | Diastereomeric Ratio (cis:trans) | Predominant Isomer |

|---|---|---|---|

| 4,5-Dihydroxyimidazolidine-2-thione | Thiourea, Glyoxal | 1:17 mdpi.com | Trans |

| 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | Thiourea, Glyoxal, Formaldehyde | 1:16 mdpi.com | Trans |

| 3,4,5-Trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one | N-Hydroxyurea, 4-Nitrophenylglyoxal | Predominantly cis researchgate.net | Cis |

Reaction Mechanisms and Pathways

Mechanistic Investigations of 4,5-Dihydroxyimidazolidin-2-one (B1345477) Formation

The synthesis of the 4,5-dihydroxyimidazolidin-2-one core structure is typically achieved through the condensation of a dicarbonyl compound, such as glyoxal (B1671930), with a urea (B33335) derivative. The specific introduction of the phenyl group at the N-1 position is accomplished by using an appropriately substituted urea.

The formation of 4,5-dihydroxyimidazolidin-2-ones from glyoxal and urea derivatives is a well-established synthetic route. nih.gov The reaction is generally acid-catalyzed and proceeds through a cyclocondensation mechanism. nih.gov For instance, the reaction of aqueous glyoxal with N-heteroaryl-N'-phenylureas in the presence of an acid catalyst like formic acid leads to the corresponding 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones. nih.gov

The proposed pathway involves the initial protonation of a carbonyl group of glyoxal, which enhances its electrophilicity. This is followed by a nucleophilic attack from one of the nitrogen atoms of the urea derivative. A subsequent intramolecular cyclization, involving the second nitrogen atom and the remaining carbonyl group of the glyoxal moiety, leads to the formation of the five-membered imidazolidinone ring. The final step involves the hydration of the remaining carbonyl groups to yield the dihydroxy functionality. The reaction can produce both cis and trans isomers, with the trans isomer often being the thermodynamically more stable product. nih.gov

Table 1: Key Reactants and Catalysts in the Formation of 4,5-Dihydroxyimidazolidin-2-one Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Glyoxal | Phenylurea | Acid (e.g., Formic Acid) | 1-Phenyl-4,5-dihydroxyimidazolidin-2-one |

| Glyoxal | N-heteroaryl-N'-phenylureas | Acid (e.g., Formic Acid) | 1-Heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones nih.gov |

| Glyoxal | N,N'-dimethylurea | Acid or Base | 1,3-Dimethyl-4,5-dihydroxyimidazolidin-2-one nih.gov |

While the direct observation of all intermediates in the rapid cyclocondensation reaction can be challenging, spectroscopic and mechanistic studies suggest the formation of transient species. The initial nucleophilic addition of the urea nitrogen to a glyoxal carbonyl group would form a linear adduct. Before cyclization, this intermediate could exist in equilibrium with various hydrated and hemiacetal forms. Although not specifically detailed for the 1-phenyl derivative in the provided context, analogous reactions and related mechanistic studies in heterocyclic chemistry point towards the existence of such open-chain and partially cyclized intermediates.

Chemical Transformations of 4,5-Dihydroxy-1-phenylimidazolidin-2-one Derivatives

The dihydroxy functionality of this compound makes it susceptible to a variety of chemical transformations, particularly under acidic conditions. These reactions often involve dehydration and skeletal rearrangements, leading to the formation of other important heterocyclic structures.

One of the most significant reactions of 4,5-dihydroxyimidazolidin-2-ones is their acid-catalyzed conversion into imidazolidine-2,4-diones, commonly known as hydantoins. nih.gov This transformation is a type of pinacol-like rearrangement, where a 1,2-diol undergoes dehydration and rearrangement to form a ketone.

Strong acids such as p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA) are effective catalysts for this rearrangement. researchgate.net Their role is to protonate one of the hydroxyl groups, converting it into a good leaving group (water). This initiation step is crucial for the subsequent rearrangement to occur. Trifluoroacetic acid is a particularly useful catalyst in many acid-catalyzed rearrangements due to its strong acidity and volatility, which simplifies its removal from the reaction mixture during workup. researchgate.net

The proposed mechanism for the acid-catalyzed conversion of a 4,5-dihydroxyimidazolidin-2-one to a hydantoin (B18101) begins with the protonation of one of the hydroxyl groups by the acid catalyst. This is followed by the elimination of a water molecule, which generates a carbocation intermediate at either the C4 or C5 position.

Subsequently, a 1,2-hydride or 1,2-aryl shift occurs, leading to the migration of a substituent from the adjacent carbon to the carbocationic center. In the case of this compound, this would likely involve a hydride shift. This rearrangement results in the formation of a more stable carbocation, which is often stabilized by resonance with an adjacent nitrogen atom. The final step of the mechanism is the deprotonation of the remaining hydroxyl group to form the ketone functionality at the C4 position, yielding the hydantoin ring system.

Reactions with Binucleophilic Reagents to Form Fused Heterocycles (e.g., imidazothiazolediones)

The reaction of this compound with binucleophilic reagents, such as thiourea (B124793), provides a direct route to the synthesis of fused heterocyclic systems. A prominent example is the formation of imidazothiazolediones. This transformation is believed to proceed through a cyclocondensation mechanism.

The proposed reaction pathway likely involves an initial acid-catalyzed activation of the hydroxyl groups on the imidazolidinone ring, facilitating their departure as water molecules. This generates a reactive carbocationic intermediate. Subsequently, the binucleophilic reagent, thiourea, attacks this intermediate. The two nucleophilic centers of thiourea, the sulfur and nitrogen atoms, can then participate in a stepwise or concerted manner to form the new thiazole (B1198619) ring fused to the existing imidazolidinone core. The reaction culminates in the formation of an imidazo[4,5-d] researchgate.netnih.govthiazol-2-one derivative. The precise mechanism, including the sequence of bond formations and the nature of the intermediates, can be influenced by reaction conditions such as the type of acid catalyst and the solvent employed.

While direct studies on this compound are limited, analogous reactions with related dihydroxyimidazolidinone derivatives and other binucleophiles provide foundational knowledge for these transformations.

Influence of Substituent Effects on Reaction Mechanisms and Selectivity

The introduction of electron-donating or electron-withdrawing groups on the phenyl ring at the N-1 position can modulate the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon within the imidazolidinone ring. For instance, an electron-withdrawing group would be expected to increase the electrophilicity of the imidazolidinone core, potentially accelerating the initial steps of the reaction with a nucleophile. Conversely, an electron-donating group might decrease this electrophilicity.

Furthermore, the nature of the substituent can influence the stability of any carbocationic intermediates formed during the reaction. A substituent capable of resonance or inductive stabilization of a positive charge would favor pathways involving such intermediates. The steric bulk of the substituent can also play a crucial role, potentially hindering the approach of the binucleophilic reagent and influencing the stereochemical outcome of the reaction.

In the context of forming fused heterocycles, substituent effects can dictate the regioselectivity of the cyclization step. The electronic nature of the substituent can influence which nucleophilic center of the binucleophile attacks first and which electrophilic site on the imidazolidinone derivative is more reactive. While specific quantitative data on the impact of various substituents on the reaction of this compound to form imidazothiazolediones is not extensively documented, the principles of physical organic chemistry provide a strong framework for predicting these effects.

Structural Elucidation and Advanced Spectroscopic Analysis

X-ray Crystallography Studies

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for the unambiguous determination of molecular structures at an atomic level. mdpi.com This technique has been instrumental in elucidating the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular forces within the crystalline lattice of 4,5-Dihydroxy-1-phenylimidazolidin-2-one derivatives.

Single Crystal X-ray Diffraction Analysis of this compound and Derivatives

While detailed crystallographic data for the parent compound, this compound, is not extensively reported in the provided literature, comprehensive studies on its close analogues, particularly thione derivatives, offer significant structural insights. The analysis of compounds such as trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione provides a robust model for understanding the core imidazolidinone ring's stereochemistry and conformation. nih.gov

X-ray diffraction studies on derivatives reveal specific conformational features of the five-membered imidazolidine (B613845) ring. In trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, the five-membered ring adopts an envelope conformation. nih.gov This conformation is characterized by one atom being displaced from the plane formed by the other four atoms. Specifically, the C3 atom is displaced by -0.369 (3) Å from the plane of the remaining ring atoms. nih.gov

Detailed analysis of bond lengths and angles provides insight into the electronic environment within the molecule. In the structure of trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, the C1-N1 and C1-N2 bond lengths are 1.357 (3) Å and 1.373 (3) Å, respectively. nih.gov These are noted to be longer than the corresponding bonds in the unsubstituted trans-4,5-dihydroxyimidazolidine-2-thione. nih.gov Conversely, the C1=S1 bond [1.669 (3) Å] and the C2-C3 bond [1.526 (4) Å] are shorter than in the unsubstituted analogue. nih.gov This suggests that the phenyl substituents influence the electronic distribution within the heterocyclic ring.

Selected Bond Lengths for trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione

| Bond | Length (Å) | Reference |

|---|---|---|

| C1-N1 | 1.357 (3) | nih.gov |

| C1-N2 | 1.373 (3) | nih.gov |

| C1=S1 | 1.669 (3) | nih.gov |

| C2-C3 | 1.526 (4) | nih.gov |

The arrangement of molecules within the crystal, known as crystal packing, is governed by a network of intermolecular interactions. In derivatives of this compound, hydrogen bonding is a dominant force. The crystal structure of trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione features both intermolecular O-H···S and O-H···O hydrogen bonds, which link the molecules into a two-dimensional network, thereby stabilizing the structure. nih.gov

In related imidazolidin-2-one structures that lack the hydroxyl groups but contain N-H donors, such as meso-4,5-Diphenylimidazolidin-2-one, intermolecular N—H···O hydrogen bonds link molecules into centrosymmetric dimers. These dimers are further connected into a two-dimensional network through weak N—H···π(arene) interactions and π–π stacking interactions. nih.gov

Hydrogen Bond Geometry for trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| O-H···S | (data not specified) | (data not specified) | (data not specified) | (data not specified) | nih.gov |

| O-H···O | (data not specified) | (data not specified) | (data not specified) | (data not specified) | nih.gov |

Dihedral angles, which describe the rotation around a bond, are critical for defining the three-dimensional shape of a molecule. In trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, the two phenyl rings are oriented at a dihedral angle of 22.63 (3)°. nih.gov In the related meso-4,5-Diphenylimidazolidin-2-one, the dihedral angle between the two phenyl rings is 48.14 (6)°. nih.gov These values indicate a significant twist between the planar phenyl groups relative to each other, which minimizes steric hindrance.

Crystallographic Refinement Methodologies

The process of refining a crystal structure involves fitting a calculated model to the experimentally observed diffraction data. Standard methodologies are employed to achieve an accurate final structure. For instance, in the analysis of trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, the hydrogen atom attached to the oxygen was located in a difference Fourier map, and its temperature factor was refined. nih.gov Other hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms. nih.gov This is a common strategy to accurately model hydrogen atoms, whose scattering of X-rays is weak. The refinement is typically carried out using full-matrix least-squares on F², a standard method implemented in crystallographic software packages. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the ¹H NMR spectrum of the analogue compound, recorded in DMSO-d₆, distinct signals corresponding to the methine (CH), hydroxyl (OH), and aromatic (Ar-H) protons are observed. mdpi.com

The protons on the imidazolidinone ring at positions 4 and 5 (H-4 and H-5) are chemically distinct and appear as two doublets, a pattern referred to as an AB quartet spin system. mdpi.com This splitting arises from the coupling between these adjacent, non-equivalent protons. The hydroxyl protons attached to C-4 and C-5 also appear as doublets, coupling with their respective adjacent methine protons. mdpi.com The addition of deuterium (B1214612) oxide (D₂O) to the sample would cause the hydroxyl proton signals to disappear due to proton exchange, which also simplifies the methine proton signals into two singlets. mdpi.com

Table 1: Representative ¹H NMR Data for the 4,5-Dihydroxy-imidazolidin-2-one Core Data based on the analogue 1-(3-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone in DMSO-d₆. mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH (Ring) | 5.29 | Doublet (d) | 8.3 |

| CH (Ring) | 5.34 | Doublet (d) | 8.1 |

| OH | 6.88 | Doublet (d) | 8.3 |

| OH | 6.96 | Doublet (d) | 8.1 |

| Aromatic (Ar-H) | 7.13 - 8.90 | Multiplet (m) | - |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, revealing the complexity and symmetry of the structure. For the target compound, distinct signals are expected for the carbonyl carbon, the two methine carbons of the ring, and the carbons of the phenyl group.

In the spectrum of the analogue, the methine carbons (C-4 and C-5) resonate in the range of 84-86 ppm. mdpi.com The carbonyl carbon (C-2) signal appears significantly downfield, typically above 150 ppm, due to the deshielding effect of the double-bonded oxygen. mdpi.com The aromatic carbons of the phenyl and pyridinyl rings produce a cluster of signals in the characteristic aromatic region (approximately 120-146 ppm). mdpi.com

Table 2: Representative ¹³C NMR Data for the this compound Structure Data based on the analogue 1-(3-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone in DMSO-d₆. mdpi.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-4 / C-5 | 84.84 |

| C-4 / C-5 | 85.61 |

| Aromatic Carbons | 121.20 - 145.18 |

| C-2 (C=O) | 153.84 |

While 1D NMR provides chemical shifts, 2D NMR experiments reveal the connectivity between atoms, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. For this compound, a key cross-peak would be observed between the signals for H-4 and H-5, confirming their adjacent positions on the imidazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC would show a correlation between the H-4 signal and the C-4 signal, and another between the H-5 signal and the C-5 signal. It would also connect the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for piecing together the molecular fragments. Key expected correlations for the target compound would include:

Correlations from the ortho-protons of the N-phenyl ring to the C-2 carbonyl carbon.

Correlations from the methine protons (H-4 and H-5) to the C-2 carbonyl carbon.

Correlations from H-4 to C-5 and from H-5 to C-4.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns (e.g., FAB-MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₀N₂O₃, corresponding to a monoisotopic mass of 194.0691 Da.

Soft ionization techniques like Fast Atom Bombardment (FAB-MS) are designed to minimize fragmentation and typically show a strong signal for the protonated molecule, [M+H]⁺. For the target compound, this would appear at an m/z (mass-to-charge ratio) of approximately 195.0769.

Electron Ionization (EI), a harder ionization technique, often results in more extensive fragmentation. The mass spectrum for the analogue 1-(3-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone showed a clear molecular ion (M⁺) peak. mdpi.com Common fragmentation pathways for the target molecule could involve:

Loss of a water molecule (H₂O) from the dihydroxy system.

Cleavage of the phenyl group.

Ring fragmentation, such as the loss of CO or other small neutral molecules.

Analysis of these fragment ions provides corroborating evidence for the proposed molecular structure.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecules like 4,5-Dihydroxy-1-phenylimidazolidin-2-one. By approximating the many-electron Schrödinger equation, DFT offers a balance between computational cost and accuracy, making it suitable for studying complex organic molecules. It is used to predict geometries, reaction energies, and electronic structures, providing a robust framework for understanding chemical phenomena.

Exploration of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the intricate details of chemical reactions. For the synthesis of this compound, which typically involves the acid-catalyzed cyclocondensation of a substituted urea (B33335) (like phenylurea) with glyoxal (B1671930), DFT can elucidate the step-by-step mechanism. researchgate.net This involves identifying intermediates, transition states, and the energetic barriers that separate them.

The Potential Energy Surface (PES) is a foundational concept in computational chemistry, representing the energy of a molecule as a function of its atomic coordinates. longdom.orgmdpi.com For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. longdom.org Analyzing the PES allows chemists to identify the most likely paths a reaction will follow. chemrxiv.org

For the formation of this compound, a PES analysis would map the energy changes as the phenylurea and glyoxal molecules approach and react. This multi-dimensional surface would reveal the lowest energy pathway from reactants to the final cyclic product, identifying all transition states and intermediates along the way. longdom.org

In the synthesis of imidazolidinones, multiple pathways may compete. For instance, the initial nucleophilic attack could occur at different sites, leading to various intermediates. DFT can be used to calculate the activation energy for each potential step, thereby predicting the most favorable reaction pathway.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Reaction Pathway

| Reaction Step | Transition State | Calculated Activation Barrier (kcal/mol) |

| Initial C-N bond formation | TS1 | 15.2 |

| Ring closure | TS2 | 12.8 |

| Proton transfer | TS3 | 8.5 |

| Dehydration | TS4 | 20.1 |

Note: This table contains hypothetical data for illustrative purposes.

Many chemical reactions can yield more than one product. The distribution of these products can be governed by either kinetic or thermodynamic control. masterorganicchemistry.comyoutube.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., the one with the lowest activation energy). libretexts.org This is known as the kinetic product. libretexts.org

In the case of this compound, stereoisomers (cis and trans) can be formed. DFT calculations can predict the relative energies of the transition states leading to each isomer and the final stability of the isomers themselves. Studies on analogous thiones have shown that the trans isomer is often thermodynamically more stable. mdpi.com If the activation barrier to the cis isomer were lower, it would be the kinetic product, favored at low temperatures, while the more stable trans isomer would be the thermodynamic product, favored at higher temperatures. libretexts.org

Conformational Analysis and Molecular Geometry Optimization

A molecule's three-dimensional shape is crucial to its properties and reactivity. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) for a molecule. nih.gov DFT is used to perform geometry optimization, a process that calculates the lowest energy structure for a given arrangement of atoms. researchgate.net

For this compound, key conformational questions include the relative orientation of the two hydroxyl groups (cis vs. trans), the puckering of the five-membered imidazolidinone ring, and the rotational position of the phenyl group. By optimizing the geometry of various possible starting structures, DFT can identify the global minimum energy conformation and the relative energies of other stable conformers. nih.govscielo.br For example, calculations on related 4,5-dihydroxyimidazolidine-2-thiones have established that the trans isomer is more stable than the cis isomer by 2.3 kcal/mol. mdpi.com

Table 2: Example of Relative Energies for Different Conformers

| Conformer | Dihedral Angle (H-O-C-C-O-H) | Relative Energy (kcal/mol) |

| Trans (anti) | 180° | 0.00 (most stable) |

| Gauche | 60° | 1.85 |

| Cis (eclipsed) | 0° | 4.50 |

Note: This table contains hypothetical data for illustrative purposes.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

DFT also provides a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will react. youtube.comyoutube.com

HOMO: The orbital holding the most loosely bound electrons. The energy and location of the HOMO indicate where the molecule is most likely to act as a nucleophile (electron donor). youtube.com

LUMO: The lowest energy empty orbital. The energy and location of the LUMO indicate where the molecule is most likely to act as an electrophile (electron acceptor). youtube.com

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. mdpi.com For this compound, the HOMO would likely be localized on the oxygen or nitrogen atoms, while the LUMO might be associated with the carbonyl group or the phenyl ring. nih.gov

Furthermore, DFT calculations can determine the distribution of electron density across the molecule, often expressed as partial atomic charges. mdpi.com This charge distribution highlights which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing critical information about its polarity and potential sites for intermolecular interactions. researchgate.net

Table 3: Illustrative Electronic Properties

| Property | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate reactivity |

| Partial Charge on C=O Carbon | +0.45 e | Electrophilic site |

| Partial Charge on OH Oxygens | -0.68 e | Nucleophilic and H-bonding sites |

Note: This table contains hypothetical data for illustrative purposes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are instrumental in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be correlated with experimental findings to validate both the computational model and the experimental structural assignments. Density Functional Theory (DFT) is a common method for this purpose.

In a comprehensive study on N- and O-derivatives of the analogous compound 4,5-dihydroxyimidazolidine-2-thione (B3052150) (DHIT), researchers employed DFT calculations to systematize the effects of various substituents on ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com The geometries of the molecules were optimized using the Gaussian '09 software package, employing the M062X hybrid functional and a 6-311+G(d,p) basis set. mdpi.com

The study revealed a strong correlation between the calculated and experimental NMR data. For instance, the introduction of an N-phenyl group, as is present in this compound, was found to induce a significant ring current effect. mdpi.com This anisotropic effect influences the shielding of nearby nuclei, affecting the chemical shifts of the carbon atoms within the imidazolidine (B613845) ring. mdpi.com Specifically, conjugation of the core ring with phenyl substituents leads to additional shielding of the C=S carbon (or C=O in the subject compound) and deshielding of the methine (C4 and C5) carbons. mdpi.com

The table below summarizes the kind of correlation that is established between experimental and calculated values in such studies, using data from a related DHIT derivative as an illustrative example.

| Compound Sub-Structure | Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | C=S | 180.85 | 184.93 |

| 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | C4/C5 (ring) | 85.73 | - |

| 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | C4/C5 (ring) | 78.36 | - |

Note: The data presented is for a derivative of the thione analogue to illustrate the methodology of correlating experimental and computational data. mdpi.commdpi.com A dash (-) indicates data not provided in the source for that specific parameter.

Such correlative studies are crucial for the unambiguous interpretation of complex spectra and for confirming the geometric isomers (cis/trans) of the synthesized compounds. mdpi.com

Ab Initio Molecular Orbital Theories

Ab initio (Latin for "from the beginning") molecular orbital theories are a class of quantum chemistry methods that compute molecular properties based on fundamental principles of quantum mechanics, without reliance on empirical parameters. These methods, including Hartree-Fock (HF) theory and more advanced post-HF methods, provide a rigorous framework for understanding the electronic structure of molecules.

Density Functional Theory (DFT), while technically distinct, is often discussed alongside ab initio methods as it also provides a first-principles approach to electronic structure. DFT methods, such as the B3LYP and M062X functionals, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and other properties. nih.govnih.gov

In the context of this compound, these theories can be used to:

Determine Molecular Geometry: Calculations can find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule. nih.gov

Calculate Thermodynamic Properties: Heats of formation, Gibbs free energy, and entropy can be calculated, providing insight into the stability of different isomers and their equilibrium populations. For example, quantum chemical calculations on DHIT derivatives have shown that cis isomers can be of lower molecular energy than trans isomers due to the formation of intramolecular hydrogen bonds. mdpi.com

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding synthetic efforts and the interpretation of experimental results.

Molecular Dynamics Simulations for Conformational Landscapes (if applicable)

For a flexible molecule like this compound, which has rotatable bonds (e.g., the phenyl group) and a non-planar five-membered ring, MD simulations can provide significant insights into:

Conformational Flexibility: The imidazolidine ring can adopt various puckered conformations, such as an envelope or twisted form. nih.gov MD simulations can map the energy landscape associated with these different conformations and the transitions between them.

Solvent Effects: By explicitly including solvent molecules (like water) in the simulation, MD can model how the solvent influences the conformational preferences of the solute molecule through hydrogen bonding and other intermolecular interactions.

Intramolecular Interactions: The simulations can reveal the stability and dynamics of intramolecular hydrogen bonds, for example, between the hydroxyl groups or between a hydroxyl group and the carbonyl oxygen.

Studies on other imidazolidine derivatives have successfully used MD simulations to understand inhibitory mechanisms and protein-ligand stability, demonstrating the power of this technique to connect molecular structure to biological function. nih.gov Applying MD simulations to this compound would be a logical next step to understand how its structure behaves in a dynamic, solution-phase environment, which is crucial for predicting its interactions in a biological context.

Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

General Synthetic Methodologies and Strategies (e.g., amidoalkylation)

The 4,5-dihydroxyimidazolidin-2-one (B1345477) scaffold serves as a key reagent in α-ureidoalkylation reactions, a specific type of amidoalkylation. These compounds function as stable, crystalline equivalents of glyoxal (B1671930), facilitating the synthesis of complex nitrogen-containing heterocyclic systems under acidic catalysis.

Research has demonstrated the utility of a related compound, 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, in the α-ureidoalkylation of various ureido acids. researchgate.net In this methodology, the dihydroxyimidazolidinone reacts with N-(carboxyalkyl)ureas in alcoholic solvents like methanol or propan-2-ol. The reaction proceeds via a tandem sequence of α-ureidoalkylation followed by esterification of the carboxylic acid group by the solvent. researchgate.net This process leads to the formation of N-(alkoxycarbonylalkyl)glycolurils, which are complex heterocyclic structures. researchgate.net

The reaction conditions and outcomes from the study on this related derivative illustrate the synthetic potential of this methodology.

| Ureido Acid Reactant | Solvent | Reaction Time | Primary Product | Observations |

|---|---|---|---|---|

| N-(carboxymethyl)urea | Propan-2-ol | 15 min - 2 hr | N-(isopropoxycarbonylmethyl)glycoluril | A mixture of the glycoluril acid and its isopropyl ester is formed; the ratio changes with time. |

| N-(carboxymethyl)urea | Propan-2-ol | 7 hr | N-(isopropoxycarbonylmethyl)glycoluril | Only the ester product is observed after prolonged reaction time. |

| N-(carboxyethyl)urea | Methanol | Not specified | N-(methoxycarbonyl)glycoluril derivatives | The reaction successfully yields the corresponding methyl esters. |

| N-(carboxypropyl)urea | Methanol | Not specified | N-(methoxycarbonyl)glycoluril derivatives | The reaction successfully yields the corresponding methyl esters. |

This strategy provides a pathway to novel substituted glycolurils, which are of interest for their potential biological activities. researchgate.net The alkaline hydrolysis of the resulting esters allows for the isolation of the corresponding N-(carboxyalkyl)glycolurils. researchgate.net This demonstrates the role of the 4,5-dihydroxyimidazolidin-2-one core as a versatile building block for constructing elaborate heterocyclic frameworks. researchgate.net

Future Research Directions

Development of Novel and More Efficient Synthetic Routes

Current synthetic approaches to 4,5-dihydroxy-1-phenylimidazolidin-2-one and its analogs typically involve the acid-catalyzed cyclocondensation of a suitably substituted urea (B33335), in this case, N-phenylurea, with glyoxal (B1671930). mdpi.com While effective, this method presents opportunities for improvement and innovation.

Future research should prioritize the development of more efficient and sustainable synthetic methodologies. This could include:

Catalyst Optimization: A systematic investigation into a broader range of catalysts, including solid-supported acids, organocatalysts, and potentially enzymatic catalysts, could lead to milder reaction conditions, higher yields, and simplified purification processes.

Flow Chemistry: The implementation of continuous flow synthesis could offer advantages in terms of scalability, safety, and precise control over reaction parameters, potentially improving yield and purity.

Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source could significantly reduce reaction times and potentially lead to the discovery of novel reaction pathways.

Green Solvents: A shift from traditional organic solvents to more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, would enhance the sustainability of the synthesis.

A comparative analysis of these potential routes is summarized in the table below:

| Synthetic Route | Potential Advantages | Research Focus |

| Catalyst Optimization | Higher yields, milder conditions, easier purification | Screening of Lewis and Brønsted acids, organocatalysts |

| Flow Chemistry | Scalability, safety, precise control | Reactor design, optimization of flow rates and temperatures |

| Microwave-Assisted | Reduced reaction times, novel pathways | Power and temperature optimization, solvent screening |

| Green Solvents | Improved sustainability, reduced environmental impact | Solubility studies, reaction optimization in new media |

In-depth Mechanistic Studies of Under-explored Transformations

The fundamental mechanism of the formation of the 4,5-dihydroxyimidazolidin-2-one (B1345477) ring system is generally understood to proceed through the condensation of urea with glyoxal. However, the nuanced mechanistic details, particularly for unsymmetrically substituted derivatives like the 1-phenyl variant, warrant deeper investigation. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. This includes:

Kinetic Studies: Detailed kinetic analysis of the cyclocondensation reaction under various conditions (e.g., different catalysts, temperatures, and solvent systems) can provide valuable insights into the rate-determining steps and the role of intermediates.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can help identify and characterize transient intermediates in the reaction pathway.

Isotopic Labeling: Isotope labeling studies can definitively track the fate of atoms throughout the reaction, providing unambiguous evidence for proposed mechanistic pathways.

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is largely dictated by the presence of the diol and urea functionalities. While some reactions, such as derivatization of the hydroxyl groups, are known, a systematic exploration of its chemical transformations is lacking. Future research should aim to uncover novel reactivity patterns. Potential areas of exploration include:

Reactions at the Diol: Investigating reactions such as oxidation to the corresponding diketone, selective protection and deprotection of the hydroxyl groups, and conversion to cyclic ethers or esters.

Transformations of the Imidazolidinone Ring: Exploring ring-opening reactions under various conditions to generate novel linear structures, as well as ring expansion or contraction reactions to access different heterocyclic systems.

Reactions involving the Phenyl Group: Investigating electrophilic aromatic substitution reactions on the phenyl ring to introduce further functionalization, although the urea moiety may influence the regioselectivity of such reactions.

Advanced Stereochemical Control in Synthesis

The synthesis of this compound typically results in a mixture of cis and trans diastereomers. mdpi.com For many applications, particularly in medicinal chemistry and materials science, stereochemical purity is paramount. A significant area for future research is the development of synthetic methods that allow for precise control over the stereochemical outcome. This could be achieved through:

Diastereoselective Synthesis: The use of chiral auxiliaries, catalysts, or starting materials to favor the formation of one diastereomer over the other.

Asymmetric Catalysis: The development of enantioselective catalytic systems that can produce enantiomerically pure forms of either the cis or trans diastereomer.

Stereoselective Derivatization: The selective reaction of one diastereomer in a mixture to allow for easy separation, or the conversion of a diastereomeric mixture into a single desired stereoisomer.

Further Computational Investigations into Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for understanding the structure and reactivity of molecules. For this compound, computational studies can provide insights that are difficult to obtain through experimental means alone. Future research in this area should focus on:

Conformational Analysis: A thorough computational analysis of the conformational landscape of both the cis and trans isomers to understand their relative stabilities and how their shapes influence their reactivity.

DFT Studies of Reaction Mechanisms: Using Density Functional Theory (DFT) to model the transition states and intermediates of known and potential reactions, thereby providing a deeper understanding of the reaction pathways and predicting the feasibility of new transformations. mdpi.com

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic properties to aid in the characterization of the molecule and its derivatives.

Molecular Docking Studies: If potential biological targets are identified, molecular docking simulations can be used to predict how the molecule might interact with a protein's active site, guiding the design of more potent analogs.

Expansion of Applications as Synthons in Complex Molecule Construction

The inherent functionality of this compound makes it an attractive building block, or synthon, for the synthesis of more complex molecules. Its rigid cyclic structure and multiple functional groups can be exploited to construct intricate molecular architectures. Future research should explore its application in:

Heterocyclic Chemistry: As a precursor for the synthesis of a variety of other heterocyclic systems through ring transformation reactions.

Total Synthesis: Incorporation of the this compound scaffold into the total synthesis of natural products or other complex target molecules.

Supramolecular Chemistry: The potential for the diol and urea functionalities to participate in hydrogen bonding makes this molecule a candidate for the construction of self-assembling supramolecular structures.

By systematically addressing these future research directions, the scientific community can unlock the full synthetic and applicative potential of this compound, paving the way for new discoveries in chemistry and related fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dihydroxy-1-phenylimidazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursors (e.g., amidines and ketones) in ethanol, followed by filtration and recrystallization using a DMF–EtOH (1:1) mixture to improve purity . Optimization can employ factorial design to test variables like temperature, solvent ratios, and reaction time .

- Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Ethanol reflux | 65-75 | >95% | 2 h reflux, DMF/EtOH | |

| Transition-metal-free | 80-85 | >98% | Base-promoted, 12 h |

Q. How is structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous imidazolidinones . Complementary techniques include:

- NMR : Assigning proton environments (e.g., hydroxyl groups at δ 4.5–5.0 ppm).

- FT-IR : Identifying carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.

- Mass Spectrometry : Validating molecular weight via ESI-MS .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Recrystallization from DMF–EtOH (1:1) is standard . For complex mixtures, column chromatography with silica gel (eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, water/acetonitrile gradient) may improve resolution .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for imidazolidinone derivatives?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O tracing) or DFT calculations can clarify intermediates. For example, proposes a base-promoted cyclization mechanism, which could be validated via kinetic isotope effect (KIE) studies . Contradictions in solvent effects (e.g., ethanol vs. DMF) may arise from competing nucleophilic pathways, requiring in situ FT-IR monitoring .

Q. What computational tools are suitable for predicting the stability and reactivity of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations assess conformational stability in aqueous vs. organic solvents. Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict tautomeric equilibria between enol and keto forms. Software like Gaussian or ORCA enables transition-state analysis for ring-opening reactions .

Q. How can bioactivity studies evaluate the therapeutic potential of this compound?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram+/Gram- bacteria .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity risks .

Data Analysis and Experimental Design

Q. What statistical methods address variability in synthesis yields or bioactivity data?

- Methodological Answer : Multivariate analysis (ANOVA) identifies significant factors (e.g., temperature > solvent). For bioactivity outliers, Grubbs’ test or Q-test excludes anomalies. Bayesian optimization may refine reaction conditions iteratively .

Q. How do solvent polarity and pH influence the compound’s stability in aqueous systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.